molecular formula C24H17F3N4OS2 B2984827 3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-75-2

3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2984827
M. Wt: 498.54
InChI Key: KMLUBDWANRHCOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole and benzo[d]thiazol-2(3H)-one rings, and the introduction of the trifluoromethyl group. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The 1,2,4-triazole and benzo[d]thiazol-2(3H)-one rings are aromatic, implying that the compound could participate in pi stacking interactions. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group might be susceptible to nucleophilic attack, and the aromatic rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of aromatic rings and a trifluoromethyl group suggest that it would be relatively nonpolar and could have a high boiling point .

Scientific Research Applications

Catalytic Applications

Research on related heterocyclic compounds, such as triazoles and benzothiazoles, highlights their potential in catalysis. For example, triazole-based ligands have been used in Ruthenium(II) complexes for efficient catalysis in alcohol oxidation and transfer hydrogenation processes (Saleem et al., 2013). This suggests the potential of the query compound in catalytic applications due to the presence of triazole and thiazole rings, which might facilitate similar catalytic reactions.

Antimicrobial and Antitumor Activities

Compounds with benzothiazole and triazole moieties have been evaluated for their biological activities. Notably, a series of thiazole derivatives displayed promising antimycobacterial activity against Mycobacterium tuberculosis (Shinde et al., 2019), while fluorinated benzothiazoles exhibited potent cytotoxicity against certain cancer cell lines (Hutchinson et al., 2001). These findings suggest that the specific compound , by virtue of its structural features, might also possess antimicrobial or antitumor properties, warranting further investigation.

Material Science and Organic Semiconductors

The structural elements of the query compound are reminiscent of those found in materials science applications, particularly in organic semiconductors. For instance, benzothiazole derivatives have been incorporated into polymers for photovoltaic applications, demonstrating the potential of such structures in developing new materials for electronics (Liu et al., 2013). This indicates the potential utility of the compound in the development of novel materials with electronic applications.

properties

IUPAC Name

3-[[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-9-6-10-18(13-17)31-21(14-30-19-11-4-5-12-20(19)34-23(30)32)28-29-22(31)33-15-16-7-2-1-3-8-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLUBDWANRHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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